Sodium;2-(1-fluorocyclobutyl)acetate
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Overview
Description
Sodium;2-(1-fluorocyclobutyl)acetate is a chemical compound with the molecular formula C6H9FO2Na. It is a sodium salt of 2-(1-fluorocyclobutyl)acetic acid. This compound is known for its unique structure, which includes a fluorinated cyclobutyl ring, making it an interesting subject for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(1-fluorocyclobutyl)acetate typically involves the reaction of 2-(1-fluorocyclobutyl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(1-fluorocyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylate derivatives, while reduction produces alcohols.
Scientific Research Applications
Sodium;2-(1-fluorocyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;2-(1-fluorocyclobutyl)acetate involves its interaction with specific molecular targets. The fluorinated cyclobutyl ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sodium fluoroacetate: Another fluorinated sodium salt, known for its use as a rodenticide.
Sodium 2-fluoropropionate: Similar in structure but with a propionate group instead of a cyclobutyl ring.
Uniqueness
Sodium;2-(1-fluorocyclobutyl)acetate is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to other fluorinated compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
sodium;2-(1-fluorocyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2.Na/c7-6(2-1-3-6)4-5(8)9;/h1-4H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWSMTWSARXISY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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